N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is N-[4-(4-cyano-5-oxo-2H-furan-3-yl)phenyl]butane-1-sulfonamide. The name is constructed through systematic identification of the parent hydrocarbon and functional groups. The core structure is a furan ring (oxolane derivative) substituted at the 3-position with a cyano group (-C≡N) and a ketone (=O) at the 5-position, forming a 2,5-dihydro-5-oxofuran scaffold. This heterocyclic moiety is appended to a para-substituted phenyl ring, which is further connected to a butanesulfonamide group via a sulfonamide (-SO₂-NH-) linkage.
Alternative naming conventions include N-(4-(4-cyano-5-oxo-2,5-dihydrofuran-3-yl)phenyl)butane-1-sulfonamide, which emphasizes the dihydrofuran system. The CAS Registry Number 173436-24-3 provides a unique identifier for this compound in chemical databases.
Molecular Formula and Weight Analysis
The molecular formula of N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-butanesulfonamide is C₁₅H₁₆N₂O₄S, with a calculated molecular weight of 320.4 g/mol. The empirical formula breakdown reveals:
- 15 carbon atoms : Distributed across the butyl chain (4 carbons), phenyl ring (6 carbons), and furan-derived moiety (5 carbons).
- 16 hydrogen atoms : Predominantly from aliphatic (butyl) and aromatic systems.
- 2 nitrogen atoms : One in the sulfonamide group and another in the cyano substituent.
- 4 oxygen atoms : From the sulfonamide, ketone, and furan ring.
- 1 sulfur atom : Central to the sulfonamide functional group.
The molecular weight aligns with mid-sized pharmaceutical intermediates, suggesting potential solubility challenges in polar solvents due to the hydrophobic butyl chain and aromatic systems.
Stereochemical Configuration and Isomerism Considerations
Analysis of the compound’s SMILES string (CCCCS(=O)(=O)NC₁=CC=C(C=C₁)C₂=C(C(=O)OC₂)C#N) reveals no chiral centers, as all carbon atoms are either part of planar aromatic systems or bonded to identical substituents. The furan ring exists in a partially saturated 2,5-dihydro state, with a rigid enone system (C=O and conjugated double bonds) that restricts free rotation. Despite this, no geometric (cis-trans) isomerism is observed, as the substituents on the furan ring (cyano and phenyl groups) are fixed in positions that preclude stereoisomeric forms.
The butanesulfonamide chain adopts an extended conformation due to steric and electronic effects from the sulfonamide group. Computational models predict minimal energy differences between rotational isomers (rotamers) of the butyl chain, suggesting conformational flexibility in solution.
Comparative Structural Analysis with Related Sulfonamide Derivatives
The structural uniqueness of N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-butanesulfonamide becomes evident when compared to classical sulfonamide derivatives:
Key Structural Divergences :
- Heterocyclic vs. Aromatic Cores : Unlike sulfanilamide’s simple aniline-sulfonamide structure, the target compound incorporates a dihydrofuranone ring, enhancing electronic complexity and potential hydrogen-bonding interactions via its ketone group.
- Aliphatic Chain Length : The butanesulfonamide moiety provides greater hydrophobicity compared to furosemide’s shorter methyl-carboxylate system.
- Electron-Withdrawing Groups : The cyano (-C≡N) group on the furan ring introduces strong electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions.
Properties
CAS No. |
173436-24-3 |
|---|---|
Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[4-(4-cyano-5-oxo-2H-furan-3-yl)phenyl]butane-1-sulfonamide |
InChI |
InChI=1S/C15H16N2O4S/c1-2-3-8-22(19,20)17-12-6-4-11(5-7-12)14-10-21-15(18)13(14)9-16/h4-7,17H,2-3,8,10H2,1H3 |
InChI Key |
WMGVJGKEFGYOGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C(=O)OC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4-cyano-2,5-dihydro-5-oxo-3-furanyl Intermediate
- Starting from simpler furan derivatives, the 2,5-dihydro-5-oxo-3-furanyl core is constructed.
- The cyano group is introduced at the 4-position of the furan ring, often via nucleophilic substitution or cyanation reactions using reagents such as cyanogen bromide or metal cyanides.
- The keto group at the 5-position is typically formed through oxidation or selective functional group transformations.
Condensation with 4-Aminophenyl Derivative
- The furan intermediate is then condensed with a 4-aminophenyl compound to form a Schiff base or related linkage.
- This condensation is usually performed in polar aprotic solvents under mild heating to facilitate the formation of the imine or related bond.
- The reaction is monitored by spectroscopic methods (NMR, IR) to confirm the formation of the desired intermediate.
Sulfonylation to Attach the Butanesulfonamide Group
- The final step involves sulfonylation of the aniline nitrogen with butane-1-sulfonyl chloride or an equivalent sulfonylating agent.
- This reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated acid.
- The reaction conditions are optimized to prevent side reactions and degradation of sensitive functional groups.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography).
- Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
- Infrared (IR) spectroscopy to identify functional groups.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis to verify composition.
Data Table Summarizing Key Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Cyanation/Oxidation | Cyanogen bromide or metal cyanides; oxidants | Introduce cyano and keto groups on furan ring | Control temperature to avoid decomposition |
| 2 | Condensation | 4-Aminophenyl derivative; polar aprotic solvent; mild heat | Link furan moiety to phenyl ring | Monitor by NMR/IR |
| 3 | Sulfonylation | Butane-1-sulfonyl chloride; base (e.g., triethylamine) | Attach butanesulfonamide group | Use inert atmosphere if needed |
| 4 | Purification | Recrystallization or chromatography | Obtain pure final compound | Confirm purity >95% |
| 5 | Characterization | NMR, IR, MS, elemental analysis | Verify structure and purity | Essential for quality control |
Research Findings and Optimization Notes
- The yield of the final compound depends heavily on the purity of intermediates and the control of reaction conditions, especially during sulfonylation, where overreaction or hydrolysis can occur.
- Solvent choice is critical; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for condensation steps to enhance solubility and reaction rates.
- The temperature during cyanation and sulfonylation must be carefully controlled to prevent degradation of the furan ring and cyano group.
- Spectroscopic monitoring at each step ensures the correct formation of intermediates, reducing the risk of side products.
- The compound’s stability under reaction conditions is moderate; thus, reactions are often performed under inert atmosphere (nitrogen or argon) to avoid oxidation.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several sulfonamide- and benzamide-containing analogs, particularly those described in patent literature (). Below is a detailed comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Structural Divergence: The target compound features a cyano-dihydrofuranone group, absent in the compared analogs. This moiety may enhance electrophilicity or serve as a hydrogen-bond acceptor, influencing target binding . In contrast, analogs from contain pyrazolopyrimidine cores with fluorophenyl and chromen substituents, which are associated with kinase inhibition (e.g., targeting VEGF or PDGFR kinases) .
Fluorine atoms in the analogs improve metabolic stability and membrane permeability due to their electronegativity and lipophilicity, whereas the target’s cyano group may reduce metabolic degradation .
Synthetic Pathways: The analogs in were synthesized via Suzuki-Miyaura coupling (using boronic acids and palladium catalysts), a method common for aryl-aryl bond formation . The target compound’s synthesis might instead prioritize cyclization to form the dihydrofuranone ring.
Biological Activity
N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-butanesulfonamide, with CAS number 173436-24-3, is a compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N2O5S. The compound features a sulfonamide group linked to a phenyl ring with a cyano-furan moiety, contributing to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O5S |
| Molecular Weight | 366.43 g/mol |
| CAS Number | 173436-24-3 |
| Solubility | Soluble in DMSO |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as the MAPK/ERK pathway.
Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Case Studies
- Antitumor Efficacy : A recent study involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to analyze apoptosis rates.
- Inflammation Model : In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory markers compared to controls. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli using disc diffusion methods. Results indicated zones of inhibition comparable to standard antibiotics, suggesting its potential utility in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
